molecular formula C7H16N2O B13496194 Morpholinepropylamine CAS No. 71412-09-4

Morpholinepropylamine

Cat. No.: B13496194
CAS No.: 71412-09-4
M. Wt: 144.21 g/mol
InChI Key: OETNGFVFDOSLHW-UHFFFAOYSA-N
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Description

It belongs to the class of morpholines, which are characterized by a six-membered ring containing both nitrogen and oxygen atoms . This compound is notable for its wide range of applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholinepropylamine can be synthesized through several methods. One common approach involves the reaction of morpholine with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:

Morpholine+3-ChloropropylamineThis compound+HCl\text{Morpholine} + \text{3-Chloropropylamine} \rightarrow \text{this compound} + \text{HCl} Morpholine+3-Chloropropylamine→this compound+HCl

This reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed .

Industrial Production Methods

In industrial settings, this compound is often produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Morpholinepropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides, while reduction can produce secondary amines .

Scientific Research Applications

Morpholinepropylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of morpholinepropylamine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholinepropylamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of reactions and its versatility in various applications make it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

71412-09-4

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

3-morpholin-2-ylpropan-1-amine

InChI

InChI=1S/C7H16N2O/c8-3-1-2-7-6-9-4-5-10-7/h7,9H,1-6,8H2

InChI Key

OETNGFVFDOSLHW-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)CCCN

Origin of Product

United States

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